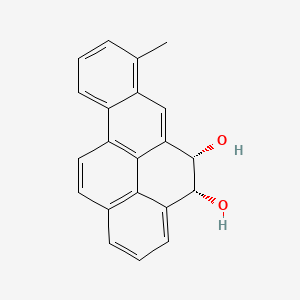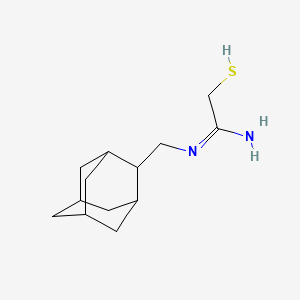
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide: is a compound characterized by the presence of an adamantyl group attached to a mercaptoethanimidamide moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantylmethyl)-2-mercaptoethanimidamide typically involves multiple steps:
-
Formation of the Adamantylmethyl Intermediate: : The initial step involves the preparation of the 2-adamantylmethyl halide. This can be achieved by reacting adamantane with a halogenating agent such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
-
Nucleophilic Substitution: : The 2-adamantylmethyl halide is then subjected to nucleophilic substitution with thiourea to form the corresponding thiourea derivative.
-
Cyclization and Imidamide Formation: : The thiourea derivative undergoes cyclization under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(2-Adamantylmethyl)-2-mercaptoethanimidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidamide group to an amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Adamantylmethyl)-2-mercaptoethanimidamide is used as a building block for the synthesis of more complex molecules. Its rigid adamantyl structure provides steric hindrance, which can be advantageous in the design of catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The adamantyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a valuable component in the design of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are explored for their antiviral, antibacterial, and anticancer properties. The unique structure of the compound allows it to interact with biological targets in a specific manner, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable and high-performance materials.
Mécanisme D'action
The mechanism by which N-(2-Adamantylmethyl)-2-mercaptoethanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance binding affinity and selectivity towards molecular targets, while the mercaptoethanimidamide moiety can participate in covalent bonding or redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Adamantylmethyl)-2-mercaptoethanimidamide
- N-(2-Adamantylmethyl)-2-mercaptoacetamide
- N-(2-Adamantylmethyl)-2-mercaptoethanamide
Uniqueness
N-(2-Adamantylmethyl)-2-mercaptoethanimidamide is unique due to the specific positioning of the adamantyl group and the mercaptoethanimidamide moiety. This configuration provides a distinct set of chemical and physical properties, such as enhanced stability, lipophilicity, and the ability to form specific interactions with biological targets. Compared to its analogs, this compound may offer improved performance in certain applications, such as drug design and material science.
Propriétés
Numéro CAS |
69094-47-9 |
|---|---|
Formule moléculaire |
C13H22N2S |
Poids moléculaire |
238.39 g/mol |
Nom IUPAC |
N'-(2-adamantylmethyl)-2-sulfanylethanimidamide |
InChI |
InChI=1S/C13H22N2S/c14-13(7-16)15-6-12-10-2-8-1-9(4-10)5-11(12)3-8/h8-12,16H,1-7H2,(H2,14,15) |
Clé InChI |
AMMVENNVNPXCAE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3CN=C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



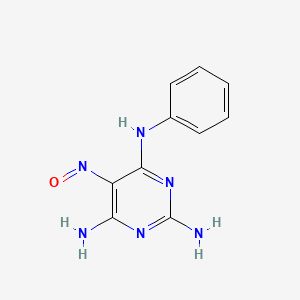




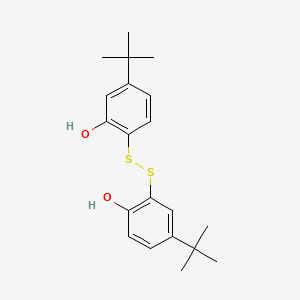
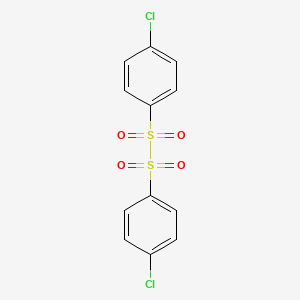

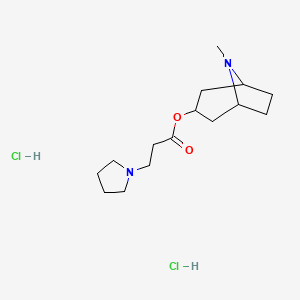
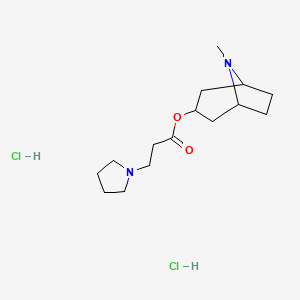

![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
